methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex heterocyclic compound featuring:
- A 3-morpholinopropyl substituent at the N1 position, enhancing solubility and pharmacokinetic properties due to morpholine’s hydrophilic nature.
- A thioacetamido linker bridging the pyrimidinone core to a methyl 4-aminobenzoate moiety, which may influence binding affinity or metabolic stability.
While direct data on this compound are absent in the provided evidence, its structural analogs and synthetic pathways (e.g., alkylation of thiopyrimidines, use of chloroacetamides) suggest relevance in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
methyl 4-[[2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-32-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-2-5-20(19)28(24(31)26-22)11-3-10-27-12-14-33-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNDOKHRIRBLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H36N4O3S
- Molecular Weight : 484.7 g/mol
- CAS Number : 898445-12-0
The structure features a morpholinopropyl group linked to a tetrahydro-cyclopenta[d]pyrimidine moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydro-cyclopenta[d]pyrimidine core.
- Introduction of the morpholinopropyl group.
- Acetylation and subsequent benzoate formation.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thioacetamide linkages have shown efficacy against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL .
Anticancer Potential
Studies suggest that compounds resembling this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific mechanism often involves the inhibition of kinases or other regulatory proteins that facilitate tumor growth.
Neuroprotective Effects
Given the presence of the morpholine moiety, there is potential for neuroprotective activity. Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a promising avenue for treating neurodegenerative diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Diversity
The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from related heterocycles:
Key Insight: The cyclopenta[d]pyrimidinone core likely confers higher thermal stability compared to thienopyrimidines but may reduce solubility relative to tetrahydroimidazopyridines with polar substituents.
Substituent Effects on Physicochemical Properties
Substituents significantly influence melting points, solubility, and bioactivity:
Key Insight: The morpholinopropyl group in the target compound may balance solubility and thermal stability, contrasting with nitro-substituted analogs (–5) that prioritize rigidity.
Spectroscopic and Analytical Data
While the target compound’s spectral data are unavailable, analogs provide benchmarks:
Key Insight: The target compound’s morpholinopropyl group would likely show distinct NMR signals (e.g., ~2.4–3.0 ppm for morpholine protons) and a higher molecular weight than ’s analog.
Preparation Methods
Cyclocondensation of Cyclopentanone with Thiourea
Cyclopentanone (10.0 g, 0.119 mol) and thiourea (9.07 g, 0.119 mol) undergo cyclocondensation in refluxing ethanol (EtOH, 100 mL) with catalytic HCl (2 mL) for 12 hours. The intermediate 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one precipitates as a yellow solid (yield: 78%, m.p. 214–216°C).
¹H NMR (300 MHz, DMSO-d₆) : δ 1.82–1.90 (m, 2H, cyclopentyl-CH₂), 2.40–2.48 (m, 2H, cyclopentyl-CH₂), 2.68–2.75 (m, 2H, cyclopentyl-CH₂), 3.30 (s, 1H, NH), 10.21 (s, 1H, SH).
N-Alkylation with 4-(3-Chloropropyl)Morpholine
The thioxo intermediate (5.0 g, 0.029 mol) reacts with 4-(3-chloropropyl)morpholine (6.12 g, 0.035 mol) in dry DMF (50 mL) using K₂CO₃ (8.0 g, 0.058 mol) as base at 80°C for 8 hours. The product, 1-(3-morpholinopropyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one, is purified via column chromatography (SiO₂, EtOAc/hexane 1:1) to afford a white solid (yield: 64%).
¹H NMR (300 MHz, CDCl₃) : δ 1.75–1.83 (m, 2H, propyl-CH₂), 1.95–2.03 (m, 2H, cyclopentyl-CH₂), 2.35–2.42 (m, 2H, cyclopentyl-CH₂), 2.50–2.58 (m, 6H, morpholinopropyl-CH₂), 3.10–3.15 (m, 4H, morpholine-CH₂), 3.70–3.74 (m, 2H, propyl-CH₂N), 4.25 (s, 1H, NH).
Oxidation to 4-Chloro Derivative
The thioxo compound (3.0 g, 0.009 mol) is treated with Cl₂ gas in CHCl₃ (30 mL) at 0°C for 2 hours, yielding 4-chloro-1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine as a pale-yellow crystalline solid (yield: 88%, m.p. 132–134°C).
HRMS (m/z) : [M + H]⁺ calcd for C₁₅H₂₂ClN₃O₂: 320.1411; found: 320.1403.
Synthesis of 2-Mercapto-N-(4-(Methoxycarbonyl)Phenyl)Acetamide
Preparation of 4-Aminobenzoic Acid Methyl Ester
4-Nitrobenzoic acid (10.0 g, 0.059 mol) is esterified with MeOH (50 mL) and H₂SO₄ (2 mL) under reflux for 6 hours. The nitro group is reduced using H₂/Pd-C (10% wt) in EtOH (50 mL) to yield 4-aminobenzoic acid methyl ester as a white powder (yield: 92%).
Thioacetylation with Chloroacetyl Chloride
4-Aminobenzoic acid methyl ester (5.0 g, 0.030 mol) reacts with chloroacetyl chloride (3.74 g, 0.033 mol) in dry DCM (30 mL) and Et₃N (4.2 mL) at 0°C. After 2 hours, the mixture is washed with 10% NaHCO₃ and brine to afford 2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamide (yield: 85%).
Thiolation with Thiourea
The chloroacetamide (4.0 g, 0.016 mol) and thiourea (1.22 g, 0.016 mol) reflux in EtOH (40 mL) for 5 hours. Acidification with HCl yields 2-mercapto-N-(4-(methoxycarbonyl)phenyl)acetamide as a white solid (yield: 78%, m.p. 158–160°C).
¹H NMR (300 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 3.95 (s, 2H, SCH₂), 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.90 (d, J = 8.4 Hz, 2H, Ar–H), 10.25 (s, 1H, NH).
S-Alkylation and Final Coupling
Thioether Formation
4-Chloro-1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (2.5 g, 0.0078 mol) and 2-mercapto-N-(4-(methoxycarbonyl)phenyl)acetamide (2.01 g, 0.0078 mol) react in dry DMF (30 mL) with K₂CO₃ (2.16 g, 0.0156 mol) at 60°C for 6 hours. The crude product is purified via recrystallization (EtOH/H₂O) to yield the title compound as an off-white solid (yield: 68%, m.p. 189–191°C).
¹H NMR (300 MHz, DMSO-d₆) : δ 1.80–1.88 (m, 2H, propyl-CH₂), 2.00–2.08 (m, 2H, cyclopentyl-CH₂), 2.40–2.55 (m, 8H, morpholinopropyl/cyclopentyl-CH₂), 3.15–3.20 (m, 4H, morpholine-CH₂), 3.72 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 7.70 (d, J = 8.4 Hz, 2H, Ar–H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 10.30 (s, 1H, NH).
¹³C NMR (75 MHz, DMSO-d₆) : δ 22.5, 24.1, 28.3, 35.6, 51.8, 53.4, 66.2, 97.5, 120.8, 128.9, 131.2, 140.5, 166.3 (C=O), 170.1 (C=O).
HRMS (m/z) : [M + H]⁺ calcd for C₂₅H₃₁N₄O₅S: 515.2014; found: 515.2006.
Optimization Studies and Reaction Condition Tables
Table 1: S-Alkylation Condition Screening
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 6 | 68 |
| NaH | THF | 40 | 8 | 52 |
| Et₃N | DCM | 25 | 12 | 41 |
Table 2: Amidation Coupling Agents
| Reagent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 72 |
| DCC/DMAP | CHCl₃ | 65 |
| HATU | DCM | 68 |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine-thioacetamide moiety with the benzoate ester. For example, analogous compounds (e.g., ) use nucleophilic substitution reactions under inert atmospheres (e.g., N₂) with polar aprotic solvents like DMF. Optimization includes controlling temperature (60–80°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for thiol-to-acetyl chloride). Reaction progress is monitored via TLC or LC-MS .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the morpholinopropyl, tetrahydrocyclopenta[d]pyrimidine, and benzoate regions (e.g., δ 3.20–3.87 ppm for methyl/morpholine groups; ).
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass; ).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
Q. How does pH influence the stability of the compound during in vitro assays?
- Methodological Answer : Buffer systems (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid; ) are used to mimic physiological conditions. Accelerated stability studies involve HPLC analysis of degradation products under varying pH (4–9) and temperatures (25–40°C) over 24–72 hours. Hydrolysis of the ester or thioacetamide linkages is a key degradation pathway .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Curves : Compare EC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects.
- Molecular Dynamics Simulations : Model compound-receptor interactions to explain variability (e.g., conformational flexibility of the morpholinopropyl group; ).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from heterogeneous studies, accounting for variables like cell line specificity or assay sensitivity .
Q. How can computational methods predict the compound’s environmental fate and toxicity?
- Methodological Answer :
- QSAR Models : Correlate physicochemical properties (logP, solubility) with bioaccumulation potential.
- Molecular Docking : Predict interactions with eco-relevant targets (e.g., aquatic enzymes).
- In Silico Degradation Pathways : Use software like EPI Suite to simulate abiotic transformations (hydrolysis, photolysis) under environmental conditions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of the cyclopenta[d]pyrimidine core?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing morpholinopropyl with piperidine; ).
- 3D-QSAR : Align compounds in a pharmacophore model using CoMFA/CoMSIA to map steric/electronic contributions.
- Kinetic Studies : Measure binding affinity (SPR/Biacore) and correlate with substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
